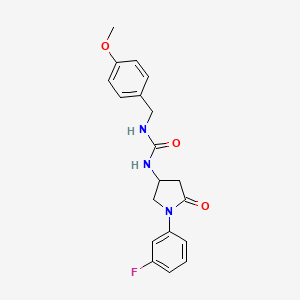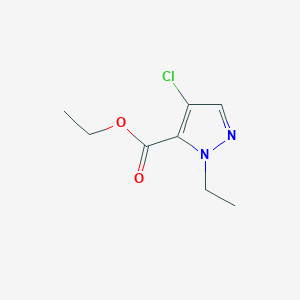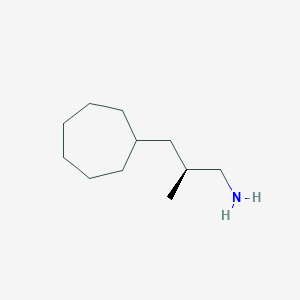![molecular formula C21H17ClFN3O B2637493 3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860787-75-3](/img/structure/B2637493.png)
3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic molecule. Its structure features an intricate arrangement of aromatic rings and functional groups, making it a compound of interest for various scientific applications. The benzimidazole core is particularly notable for its biological activity and stability, and the pyridinone group adds further complexity to its chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
Benzimidazole Formation: : The initial step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. For this compound, the specific route would involve methyl-substituted phenylenediamine and the 2-chloro-6-fluorobenzyl group.
Pyridinone Incorporation:
Industrial Production Methods
In industrial settings, the synthesis would be scaled up using reactors that manage the precise temperature, pressure, and solvent conditions needed. Catalysts and reagents are optimized for yield and purity. The step involving benzimidazole might be carried out in high-throughput systems with continuous stirring and monitoring.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the benzimidazole or pyridinone rings.
Reduction: : The reduction might affect the halogenated benzyl group or the nitrogen atoms within the rings.
Substitution: : The aromatic rings offer sites for nucleophilic or electrophilic substitution, with halogens on the benzyl ring as primary sites.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 under acidic or basic conditions.
Reduction: : LiAlH4, NaBH4 for selective reductions.
Substitution: : Halogenating agents like NBS or electrophiles for electrophilic substitution.
Major Products
Oxidation may lead to the formation of quinones or nitro derivatives. Reduction could yield fully or partially reduced forms of the parent compound. Substitution reactions typically yield functionalized derivatives, depending on the specific reagents used.
科学研究应用
Chemistry
In chemistry, this compound may serve as a precursor or intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block for designing new materials and catalysts.
Biology
Biologically, the benzimidazole nucleus is known for its activity against parasitic infections. This compound’s unique structure might enhance its efficacy or introduce new biological activities.
Medicine
Potential applications in medicine include development as an anti-cancer or anti-inflammatory agent. The halogenated benzyl group could enhance its ability to interact with specific enzymes or receptors in the body.
Industry
In industrial applications, this compound could be used in the creation of dyes, pigments, or as a stabilizer for polymers due to its stable aromatic structure.
作用机制
The compound likely exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The presence of halogens can enhance binding affinity through increased hydrophobic interactions or halogen bonding. The benzimidazole ring might interact with nucleic acids or proteins, disrupting their normal function.
相似化合物的比较
Similar Compounds
2-(2-chlorobenzyl)benzimidazole
5,6-dimethylbenzimidazole
2-chloro-6-fluorobenzylamine
Uniqueness
Compared to these compounds, 3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is unique in its combined structural features. The incorporation of the pyridinone ring and specific halogenation pattern provides distinct chemical properties and potentially unique biological activities.
Hopefully, this satisfies your scientific curiosity. What else can we explore?
属性
IUPAC Name |
3-[1-[(2-chloro-6-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O/c1-12-9-18-19(10-13(12)2)26(11-15-16(22)6-3-7-17(15)23)20(25-18)14-5-4-8-24-21(14)27/h3-10H,11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKBWIYUUVKMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2637410.png)
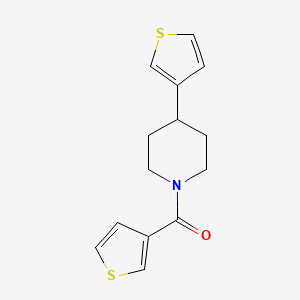
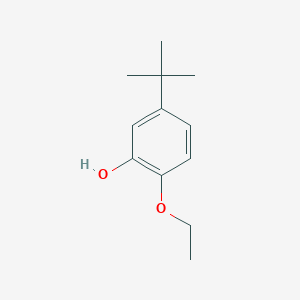
![N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2637415.png)
![Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2637416.png)
![METHYL 2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B2637417.png)
![3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637418.png)
![2-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl-(3-methylcyclobutyl)amino]ethanesulfonyl fluoride](/img/structure/B2637419.png)
![5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637421.png)
![1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/new.no-structure.jpg)
